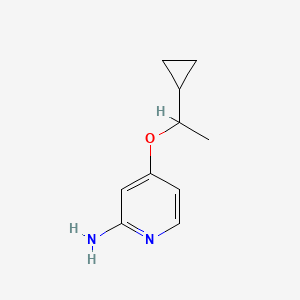

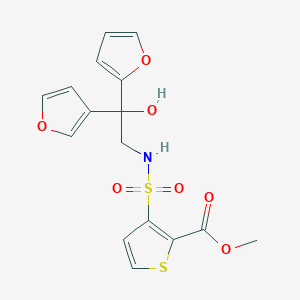

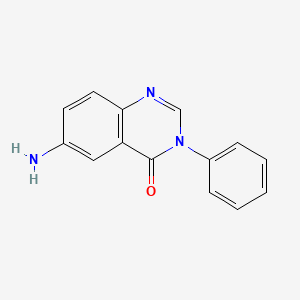

4-(1-Cyclopropylethoxy)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, can be achieved through [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis

The molecular weight of “4-(1-Cyclopropylethoxy)pyridin-2-amine” is 178.23 . The InChI code is 1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) .Chemical Reactions Analysis

The chemical reactions of amines, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, are diverse. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Cyclopropylethoxy)pyridin-2-amine” include a molecular weight of 178.23 , a storage temperature of 4 degrees . It is in powder form .Aplicaciones Científicas De Investigación

Novel Synthetic Methods

- A study by Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method offers a flexible and practical approach to create diverse derivatives, demonstrating the chemical versatility of related compounds (Tu et al., 2014).

Antimalarial Activity

- Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines, showing significant inhibitory effects against Plasmodium falciparum strains. This indicates the potential for developing antimalarial drugs using similar chemical structures (Rodrigues et al., 2009).

Cation-Binding Properties

- Research by Kakuchi et al. (1997) on polyphenylacetylene with azacrown cavities revealed cation-binding ability, especially for Ag+. This suggests applications in cation recognition and separation technologies (Kakuchi et al., 1997).

Catalytic Applications

- Deeken et al. (2006) synthesized group 10 metal aminopyridinato complexes, which showed potential as catalysts for Suzuki cross-coupling reactions and hydrosilane polymerization. This highlights the role of pyridine derivatives in catalysis (Deeken et al., 2006).

Chemical Reactivity Studies

- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines. This process demonstrates high yields and selectivity, indicating the reactivity and utility of pyridine derivatives in organic synthesis (Yin et al., 2007).

Ligand Synthesis

- Dehghanpour et al. (2007) reported the synthesis of copper(I) complexes containing novel bidentate iminopyridine ligands. These complexes exhibited unique structural and redox properties, relevant for coordination chemistry (Dehghanpour et al., 2007).

Mecanismo De Acción

Safety and Hazards

The safety information for “4-(1-Cyclopropylethoxy)pyridin-2-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

The future directions for research on “4-(1-Cyclopropylethoxy)pyridin-2-amine” could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the coordination chemistry of bidentate aminopyridinato ligands is a highly popular area of research . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising direction .

Propiedades

IUPAC Name |

4-(1-cyclopropylethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZRSNMOFXIPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=CC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)

![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)